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Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

Cat. No.: B2707329

Characterization of 3-Hydroxy-2-
Isopropylbenzonitrile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characterization of 3-Hydroxy-
2-isopropylbenzonitrile. Due to the limited availability of public experimental data for this
specific compound, this guide presents a combination of predicted spectral data for 3-
Hydroxy-2-isopropylbenzonitrile and experimental data for structurally related alternatives.
This comparative approach allows for a robust understanding of its expected analytical
behavior and provides a valuable resource for its identification and confirmation.

Structural Confirmation Workflow

The structural elucidation of a novel or synthesized compound like 3-Hydroxy-2-
isopropylbenzonitrile follows a logical workflow. Spectroscopic and analytical techniques are
employed to piece together the molecular structure, which is then compared against theoretical
data for confirmation.
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Caption: A generalized workflow for the synthesis, purification, and structural confirmation of 3-
Hydroxy-2-isopropylbenzonitrile.
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Spectroscopic and Physical Data Comparison

The following tables summarize the predicted analytical data for 3-Hydroxy-2-
isopropylbenzonitrile and compare it with experimental data from alternative, structurally
similar compounds. This comparison is crucial for researchers in identifying the characteristic
signals of the target compound.

Table 1: Physical and Mass Spectrometry Data

Key Mass
Molecular
Molecular ] Spec
Compound Weight ( g/mol Data Type
Formula ) Fragments
(m/z)
3-Hydroxy-2-
isopropylbenzoni  Ci10H1:NO 161.20 Not available Predicted
trile
3- :
) Experimental (El-
Hydroxybenzonit  C7HsNO 119.12 119,91, 64 MS)
rile[1]
4-
_ Experimental
Isopropylbenzoni  CioHi11iN 145.20 145, 130, 103
. (GC-MS)
trile
2-
Isopropylbenzoni  CioHi1iN 145.20 Not available -
trile[2]

Table 2: *H NMR Spectral Data (Chemical Shifts in ppm)
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Compoun Aromatic Isopropyl Isopropyl Hydroxyl
Solvent Data Type
d Protons CH CHs OH
3-Hydroxy-
2- 6.8-7.5 3.0-34 1.2 (d) Variable (br Predicted[3
isopropylbe  (m) (septet) ' S) ]
nzonitrile
3-
7.1-75 Variable (br Experiment
Hydroxybe - - -
o (m) ) al
nzonitrile
4-
7.3-7.6 Experiment
Isopropylb 3.0 (septet) 1.2 (d) CDCls
o (m) al
enzonitrile

Table 3: 13C NMR Spectral Data (Chemical Shifts in ppm)
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C-
isoprop .
Compo Aromati Isoprop Isoprop Data
C=N C-OH yl
und cC yl CH yl CHs Type
(Aromat
ic)
3-
Hydroxy-
2- Predicted
, 115-120 150-160 135-145 115-140 25-35 20-25
isopropyl [3]
benzonitr
ile
3-
Hydroxyb Experime
Y y ~118 ~157 - 115-131 - - P
enzonitril ntal
e
4-
Isopropyl Experime
P p.y ~119 - ~152 127-132 ~34 ~24 P
benzonitr ntal
ile
Table 4: IR Spectroscopy Data (Wavenumbers in cm~1)
C-H Stretch  C-H Stretch
Compound O-H Stretch C=N Stretch . ] ] Data Type
(Aromatic) (Aliphatic)
3-Hydroxy-2-
_ 3200 - 3600 2200 - 2250 _
isopropylbenz ~3000 - 3100 ~2850-3000 Predicted[3]
o (broad) (sharp)
onitrile
3-
~3300 ~2230 _
Hydroxybenz ~3050 - Experimental
o (broad) (sharp)
onitrile[1]
4-
~2225 _
Isopropylben - ~3050 ~2960 Experimental
o (sharp)
zonitrile
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Experimental Protocols

Detailed methodologies are essential for the replication of results and the validation of findings.

Below are standard protocols for the key analytical techniques used in the characterization of

benzonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift
referencing (0.00 ppm).

Instrumentation: *H and 3C NMR spectra are acquired on a spectrometer operating at a field
strength of, for example, 400 or 500 MHz for the proton frequency.

'H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters to be set include the spectral width, number of scans, relaxation delay, and
acquisition time.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required
for 13C NMR due to the lower natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound can be mixed with
dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total
Reflectance (ATR) can be used, where a small amount of the sample is placed directly on
the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.qg.,
NacCl).
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e Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first
recorded. The sample is then scanned, and the background is automatically subtracted. The
spectrum is typically recorded over the range of 4000 to 400 cm~1.

o Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a
function of wavenumber (cm~1). The positions, shapes, and intensities of the absorption
bands are used to identify the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

¢ Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the
analysis.

e GC Separation: A small volume of the sample solution is injected into the GC, where it is
vaporized. The components of the sample are separated based on their boiling points and
interactions with the stationary phase of the GC column (e.g., a nonpolar DB-5ms column).
The oven temperature is typically programmed to ramp up to ensure good separation.

o MS Detection: As the separated components elute from the GC column, they enter the mass
spectrometer. In the ion source (commonly using Electron lonization - El), the molecules are
fragmented into characteristic ions. The mass analyzer separates these ions based on their
mass-to-charge ratio (m/z).

o Data Analysis: The GC provides the retention time for each component, while the MS
provides a mass spectrum, which serves as a molecular fingerprint for identification.

Comparative Structural Analysis

The unique substitution pattern of 3-Hydroxy-2-isopropylbenzonitrile, with a hydroxyl group
at the 3-position and an isopropyl group at the 2-position, creates a distinct electronic and
steric environment that is reflected in its spectral data.
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Key Structural Features for Comparison

3-Hydroxy-2-isopropylbenzonitrile
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Caption: A comparison of the key structural features of 3-Hydroxy-2-isopropylbenzonitrile
with related alternative compounds.

In summary, while experimental data for 3-Hydroxy-2-isopropylbenzonitrile is not readily
available in the public domain, a comprehensive characterization can be inferred through the
analysis of predicted data in conjunction with experimental data from structurally similar
compounds. The provided protocols and comparative data serve as a valuable guide for
researchers working on the synthesis and confirmation of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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